molecular formula C23H24N2O2S B4263681 1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE

1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE

Cat. No.: B4263681
M. Wt: 392.5 g/mol
InChI Key: FFFMPBMWQKSZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE is a complex organic compound with a unique structure that combines a benzyloxyphenyl group, a thienylacetyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-(benzyloxy)phenylpiperazine: This intermediate can be synthesized by reacting 4-(benzyloxy)phenylamine with piperazine under appropriate conditions.

    Acylation with 2-thienylacetyl chloride: The intermediate 4-(benzyloxy)phenylpiperazine is then acylated with 2-thienylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(benzyloxy)phenyl]piperazine: Lacks the thienylacetyl group, which may result in different biological activity.

    4-(2-thienylacetyl)piperazine: Lacks the benzyloxyphenyl group, which may affect its binding properties and overall activity.

Uniqueness

1-{4-[4-(BENZYLOXY)PHENYL]PIPERAZINO}-2-(2-THIENYL)-1-ETHANONE is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the benzyloxyphenyl and thienylacetyl groups allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(4-phenylmethoxyphenyl)piperazin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-23(17-22-7-4-16-28-22)25-14-12-24(13-15-25)20-8-10-21(11-9-20)27-18-19-5-2-1-3-6-19/h1-11,16H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFMPBMWQKSZDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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